2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C14H8BrNO2S and a molecular weight of 334.19 g/mol This compound features a quinoline core substituted with a 5-bromothiophene group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromothiophene moiety may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilicity of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Quinoline compounds are known to exhibit a variety of biological activities, including antimicrobial, antimalarial, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and green reaction protocols can enhance the efficiency and sustainability of the synthesis . Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also employed to improve yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
- 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
- 2-(5-Fluorothiophen-2-yl)quinoline-4-carboxylic acid
Uniqueness
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKYPKYLWABGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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